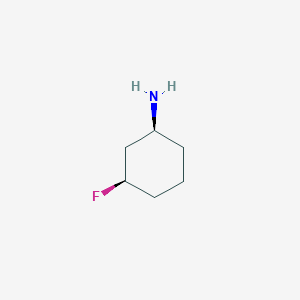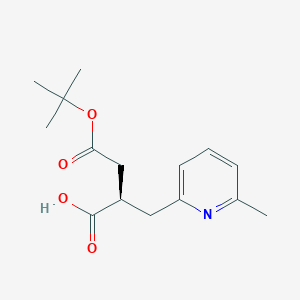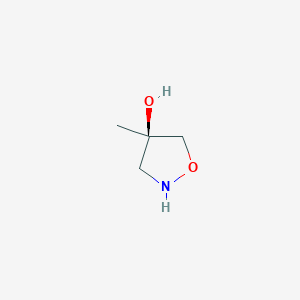
(R)-4-methylisoxazolidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-methylisoxazolidin-4-ol is a chiral compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. The ®-4-methylisoxazolidin-4-ol compound is characterized by the presence of a methyl group attached to the fourth carbon of the isoxazolidine ring, with the ®-configuration indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methylisoxazolidin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an α,β-unsaturated carbonyl compound with a hydroxylamine derivative can lead to the formation of the isoxazolidine ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-4-methylisoxazolidin-4-ol may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of a suitable precursor in the presence of a chiral catalyst. This approach allows for the selective formation of the ®-enantiomer with high yield and purity. The reaction conditions may include the use of a hydrogen gas atmosphere, a solvent like toluene, and a chiral catalyst such as a rhodium or ruthenium complex.
Chemical Reactions Analysis
Types of Reactions
®-4-methylisoxazolidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: The methyl group or other substituents on the ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized isoxazolidines.
Scientific Research Applications
®-4-methylisoxazolidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: ®-4-methylisoxazolidin-4-ol can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-methylisoxazolidin-4-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved can include enzyme catalysis, signal transduction, and metabolic processes. The exact mechanism of action can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine: The parent compound without the methyl group.
3-methylisoxazolidin-4-ol: A similar compound with the methyl group attached to the third carbon.
5-methylisoxazolidin-4-ol: A similar compound with the methyl group attached to the fifth carbon.
Uniqueness
®-4-methylisoxazolidin-4-ol is unique due to its specific ®-configuration and the position of the methyl group on the fourth carbon. This configuration can impart distinct stereochemical properties and biological activities compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
(4R)-4-methyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
TWPGPTBIVFHGOA-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@]1(CNOC1)O |
Canonical SMILES |
CC1(CNOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12982702.png)


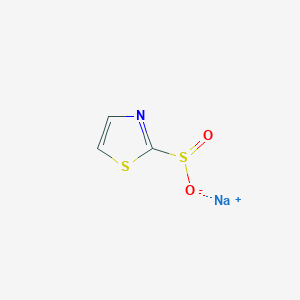
![5-Oxa-2-azaspiro[3.5]nonan-8-one](/img/structure/B12982716.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbonitrile](/img/structure/B12982720.png)
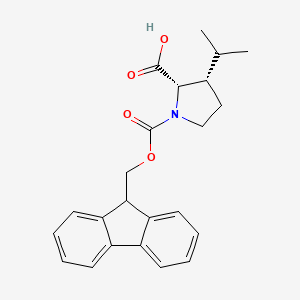
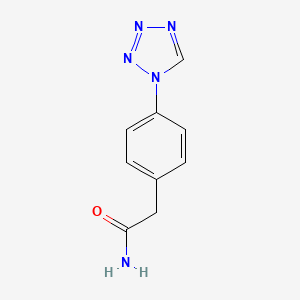
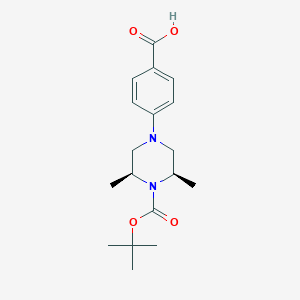
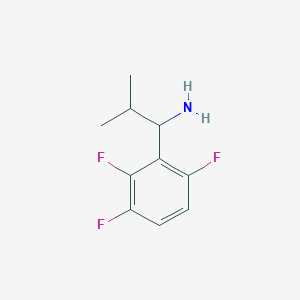
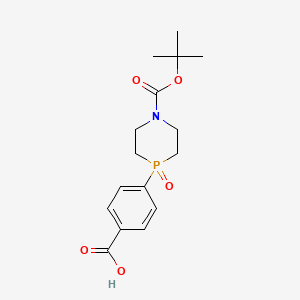
![tert-Butyl 2-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12982763.png)
